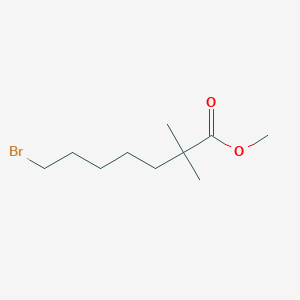
Methyl 7-bromo-2,2-dimethylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-2,2-dimethylheptanoate is an organic compound with a unique structural composition. It features a methyl ester group linked to a heptanoic acid chain with a bromine atom at the 7-position. This compound is known for its versatility in various synthetic applications, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-2,2-dimethylheptanoate typically involves the reaction of ethyl isobutyrate with 1,5-dibromopentane. The process begins by introducing ethyl isobutyrate and an organic base reagent into a continuous flow reactor through a metering pump. The mixture is precooled, mixed, and reacted to obtain an ethyl isobutyrate lithium salt solution. This solution is then continuously reacted with 1,5-dibromopentane in the continuous flow reactor. The reaction is quenched through a quenching post-treatment module, and post-treatment is performed to obtain the substituted product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of conditions, good selectivity, and the capability of realizing amplified production of products. The method is simple, convenient, and safe in operation, with high yield and high reaction rate .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2,2-dimethylheptanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydride or lithium reagents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted heptanoates.
Oxidation Reactions: Products include heptanoic acids.
Reduction Reactions: Products include heptanol derivatives
Scientific Research Applications
Methyl 7-bromo-2,2-dimethylheptanoate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, such as bempedoic acid, which is used to treat hypercholesterolemia and cardiovascular diseases.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of methyl 7-bromo-2,2-dimethylheptanoate involves its role as an intermediate in various synthetic pathways. The bromine atom at the 7-position allows for selective substitution reactions, facilitating the formation of desired products. The compound’s unique structural features, including the presence of two methyl groups on the second carbon, contribute to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-bromo-2,2-dimethylheptanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
7-bromo-2,2-dimethylheptanoic acid: The carboxylic acid derivative of the compound.
7-bromo-2,2-dimethylheptanol: The alcohol derivative of the compound.
Uniqueness
Methyl 7-bromo-2,2-dimethylheptanoate is unique due to its specific ester group and the position of the bromine atom, which allows for selective and efficient synthetic transformations. Its versatility and stability make it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
CAS No. |
113561-62-9 |
|---|---|
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
methyl 7-bromo-2,2-dimethylheptanoate |
InChI |
InChI=1S/C10H19BrO2/c1-10(2,9(12)13-3)7-5-4-6-8-11/h4-8H2,1-3H3 |
InChI Key |
IFWUSSSMHBKQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















